An In-depth Technical Guide to 5-Iodo-1,3-dihydro-benzimidazol-2-one
An In-depth Technical Guide to 5-Iodo-1,3-dihydro-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-1,3-dihydro-benzimidazol-2-one is a halogenated derivative of the benzimidazolone core structure. The benzimidazolone scaffold is a prominent feature in a variety of pharmacologically active compounds, and the introduction of an iodine atom at the 5-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially modulating its biological activity. This technical guide provides a summary of the available chemical information for 5-Iodo-1,3-dihydro-benzimidazol-2-one.
Core Chemical Properties
While detailed experimental data for 5-Iodo-1,3-dihydro-benzimidazol-2-one is not extensively reported in publicly available literature, the following table summarizes its basic chemical identifiers and properties.
| Property | Value | Source |
| Chemical Name | 5-Iodo-1,3-dihydro-benzimidazol-2-one | N/A |
| CAS Number | 40644-14-2 | [1][2][3] |
| Molecular Formula | C₇H₅IN₂O | [2] |
| Molecular Weight | 260.03 g/mol | [2] |
| Melting Point | Data not consistently available. Commercial suppliers may provide this information. | [2] |
| Boiling Point | Data not available. | [2][3] |
| Solubility | Data not available. Generally, benzimidazolones exhibit limited solubility in water and are more soluble in organic solvents like DMSO and DMF. | N/A |
Synthesis
A plausible synthetic approach is visualized in the workflow diagram below. This would typically involve the reaction of 4-iodo-1,2-phenylenediamine with a carbonylating agent such as urea, phosgene, or a phosgene equivalent like triphosgene or 1,1'-carbonyldiimidazole (CDI).
Figure 1. A generalized synthetic workflow for the preparation of the target compound.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and purification of 5-Iodo-1,3-dihydro-benzimidazol-2-one are not currently published in readily accessible scientific literature. Researchers would need to adapt general procedures for benzimidazolone synthesis and optimize reaction conditions such as solvent, temperature, and reaction time.[4][5][6][7] Purification would likely involve recrystallization or column chromatography.
Spectral Data
Publicly available spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 5-Iodo-1,3-dihydro-benzimidazol-2-one is scarce. For unambiguous characterization, the following analyses would be required:
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¹H NMR: To determine the number and environment of protons.
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¹³C NMR: To identify the carbon skeleton of the molecule.
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IR Spectroscopy: To identify functional groups, particularly the carbonyl (C=O) and N-H stretches of the benzimidazolone ring.
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Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the presence of iodine through its characteristic isotopic signature.
Reactivity and Stability
The reactivity of 5-Iodo-1,3-dihydro-benzimidazol-2-one is expected to be influenced by the electron-withdrawing nature of the iodine atom and the carbonyl group, as well as the nucleophilicity of the nitrogen atoms. The N-H protons of the benzimidazolone ring can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions. The iodo-substituent can potentially participate in cross-coupling reactions, offering a handle for further derivatization.
Information regarding the specific stability and storage conditions is not widely documented. As with many organic compounds, it should be stored in a cool, dry place, protected from light.
Biological Activity and Signaling Pathways
While the broader class of benzimidazole derivatives has been extensively studied for a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects, specific data for 5-Iodo-1,3-dihydro-benzimidazol-2-one is not available in the current body of scientific literature.[8][9]
No specific signaling pathways or mechanisms of action involving 5-Iodo-1,3-dihydro-benzimidazol-2-one have been elucidated. Research in this area would be necessary to understand its potential pharmacological effects. A general workflow for investigating the biological activity of a novel compound like this is presented below.
Figure 2. A generalized workflow for the initial biological evaluation of a test compound.
Conclusion
5-Iodo-1,3-dihydro-benzimidazol-2-one represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug development. However, there is a notable lack of comprehensive, publicly available data regarding its detailed synthesis, physicochemical properties, and biological activity. The information provided in this guide serves as a foundational overview based on the limited available data and general knowledge of related compounds. Further experimental work is required to fully characterize this molecule and explore its potential applications.
References
- 1. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-IODO-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE | 40644-14-2 [chemicalbook.com]
- 3. 40644-14-2 CAS MSDS (5-IODO-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview) [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW | Semantic Scholar [semanticscholar.org]
- 9. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
